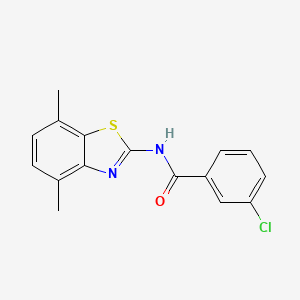

3-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2OS/c1-9-6-7-10(2)14-13(9)18-16(21-14)19-15(20)11-4-3-5-12(17)8-11/h3-8H,1-2H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLDXRVRGKCJGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 4,7-dimethyl-2-aminobenzothiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzamide moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The benzothiazole ring can be reduced to form dihydrobenzothiazoles.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed

Substitution Reactions: Formation of various substituted benzamides.

Oxidation Reactions: Formation of sulfoxides or sulfones.

Reduction Reactions: Formation of dihydrobenzothiazoles.

Scientific Research Applications

Structural Characteristics

The compound's structure includes:

- A benzothiazole ring , which is known for its diverse biological activities.

- A chloro group and two methyl groups that enhance its reactivity and biological interactions.

This specific arrangement allows for significant interactions within biological systems, making it a candidate for further research and development.

Antimicrobial Properties

Benzothiazole derivatives, including 3-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide, have shown promising antimicrobial activities against various pathogens. Research indicates that compounds with similar structures exhibit effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

Case Study: Antimicrobial Screening

In a study evaluating synthesized benzothiazole derivatives, compounds were tested against bacterial strains using the turbidimetric method. The results indicated that certain derivatives exhibited significant antimicrobial activity comparable to established antibiotics like penicillin and ciprofloxacin .

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been extensively studied. Compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines.

Case Study: Anticancer Efficacy

In vitro assays using the MCF7 breast cancer cell line revealed that certain benzothiazole derivatives showed significant cytotoxicity. The study utilized the Sulforhodamine B assay to quantify cell viability post-treatment with these compounds .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, it can interfere with the synthesis of nucleic acids, further contributing to its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

N-(1,3-benzothiazol-2-yl)benzamide: Lacks the chlorine and dimethyl substituents.

3-chloro-N-(1,3-benzothiazol-2-yl)benzamide: Lacks the dimethyl substituents.

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide: Lacks the chlorine substituent.

Uniqueness

3-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of both chlorine and dimethyl substituents, which can enhance its biological activity and selectivity. The combination of these substituents can improve the compound’s ability to interact with specific molecular targets, making it a promising candidate for further research and development .

Biological Activity

3-Chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its unique structural features, including a chloro group and two methyl groups on the benzothiazole ring, which contribute to its diverse biological activities. This article explores the biological activity of this compound, summarizing research findings, potential applications, and comparative analyses with related compounds.

Structural Characteristics

The molecular formula of this compound is C_{13}H_{12}ClN_{2}S, with a molecular weight of approximately 316.8 g/mol. The structural configuration allows for various interactions within biological systems, enhancing its potential as a therapeutic agent.

Biological Activities

Benzothiazole derivatives have been extensively studied for their biological activities, including:

- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against various bacterial strains and fungi due to their ability to disrupt microbial cell functions .

- Anticancer Activity : Some studies suggest that benzothiazole derivatives can inhibit cancer cell proliferation. The presence of electron-donating groups in the structure has been linked to enhanced anticancer effects .

- Anti-inflammatory Effects : Compounds in this class have demonstrated anti-inflammatory properties in various models, indicating potential use in treating inflammatory diseases .

Table 1: Comparative Biological Activity of Related Compounds

| Compound Name | Structure Features | IC50 (μM) | MIC (μM) | Biological Activity |

|---|---|---|---|---|

| This compound | Chloro and methyl substitutions | NT | NT | Antimicrobial, anticancer |

| N-(4-methylbenzothiazol-2-yl)benzamide | Methyl substitution | 7.7 ± 0.8 | 0.08 | Anticancer |

| 2-amino-N-(4-chlorobenzothiazol-2-yl)acetamide | Amino group on benzothiazole | NT | 0.32 | Antimicrobial |

| N-(6-methoxybenzothiazol-2-yl)benzamide | Methoxy substitution | NT | 0.09 | Neuroprotective |

NT: Not Tested

The above table illustrates the varying biological activities of benzothiazole derivatives based on their structural modifications. The presence of specific functional groups significantly influences their efficacy against different biological targets.

Case Study: Anticancer Activity

In a study examining the anticancer properties of benzothiazole derivatives, researchers found that compounds similar to this compound exhibited promising results against breast cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell cycle progression .

The biological activity of this compound is believed to be mediated through multiple pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes such as DNA replication and repair.

- Interaction with Cellular Receptors : It may bind to cellular receptors that modulate signaling pathways related to inflammation and cancer progression.

- Oxidative Stress Induction : Some studies suggest that benzothiazole derivatives can generate reactive oxygen species (ROS), leading to oxidative stress in target cells.

Q & A

Q. How do substituent electronic effects modulate electrochemical properties?

- Analysis :

- Cyclic Voltammetry : Measure oxidation potentials (E) in acetonitrile; Cl substituents lower HOMO levels.

- DFT Calculations : Gaussian 16 to map electron density distributions (e.g., Fukui indices) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.